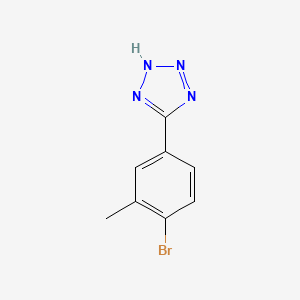

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

Übersicht

Beschreibung

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to the tetrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-3-methylbenzonitrile.

Formation of Tetrazole Ring: The nitrile group is converted into a tetrazole ring through a [2+3] cycloaddition reaction with sodium azide in the presence of a suitable catalyst, such as zinc chloride.

Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and efficiency.

Analyse Chemischer Reaktionen

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Recent studies have explored the use of tetrazole derivatives as angiotensin II receptor blockers (ARBs). A notable case involved the synthesis of ester derivatives based on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. These derivatives exhibited significant antihypertensive activity, outperforming their parent compounds in lowering blood pressure, indicating the potential of tetrazole moieties in cardiovascular therapeutics .

Bioisosterism in Drug Design

Tetrazoles are often used as bioisosteric replacements for carboxylic acids due to their similar physicochemical properties. The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole has been investigated for its ability to mimic carboxylic acids while providing enhanced metabolic stability and improved pharmacokinetic profiles. This characteristic is particularly valuable in lead optimization during drug development .

Fungicidal Properties

The compound has shown promising antifungal activity in various studies. For instance, it was tested against several fungal strains using a concentration of 50 µg/mL in potato dextrose agar (PDA) medium. Results indicated a notable inhibition of fungal growth, suggesting its potential as an effective fungicide in agricultural applications .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time. A typical synthetic route involves the reaction of 4-bromobenzonitrile with sodium azide under controlled conditions to form the desired tetrazole derivative .

Table 1: Synthesis Conditions for this compound

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile + NaN₃ | Reflux in DMF | 95 |

| Tetrabutylammonium fluoride + TMSN₃ | Stirring at 85 °C for 18 h | 97.2 |

In Vitro Studies

Biological evaluations have demonstrated that compounds containing the tetrazole ring exhibit enhanced stability and bioactivity compared to their non-tetrazole counterparts. Studies have highlighted their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to biological targets and modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole include:

5-Phenyl-2H-tetrazole: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.

5-(4-Chloro-3-methyl-phenyl)-2H-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

5-(4-Methyl-phenyl)-2H-tetrazole: Lacks the halogen substituent, resulting in different chemical properties and applications.

Biologische Aktivität

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a synthetic organic compound belonging to the tetrazole class, characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The unique structure of this compound, featuring a bromine atom and a methyl group on the phenyl ring, enhances its interaction with biological targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, which is beneficial for drug design, improving metabolic stability and bioavailability.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The compound can inhibit enzyme function or modulate signaling pathways by mimicking natural substrates. This interaction is crucial in various biological contexts, particularly in antimicrobial and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's structural features contribute to its ability to disrupt bacterial cell function.

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | E. coli, Bacillus cereus, Pseudomonas aeruginosa | Significant inhibition observed |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The results indicate that the compound can effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies.

| Compound | Fungal Strains Tested | Activity Observed |

|---|---|---|

| This compound | C. albicans, A. niger | Moderate inhibition |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CCRF-CEM). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF-7 | 15.0 | Significant cytotoxicity observed |

| CCRF-CEM | 12.5 | Induction of apoptosis noted |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of various tetrazole derivatives, including this compound, against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity comparable to standard antibiotics.

- Anticancer Research : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle modulation.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Alternatively, Ru-catalyzed decarboxylative alkylation has been employed for regioselective N-alkylation of tetrazoles. Key factors include solvent choice (e.g., DMSO for cycloaddition, ethanol for alkylation), reaction time (18 hours for cycloaddition vs. 4 hours for alkylation), and purification methods (e.g., column chromatography or recrystallization). Yields range from 65% (cycloaddition) to higher efficiency in metal-catalyzed methods .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR and HMBC 2D NMR confirm regioselectivity and substituent positions.

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for visualization resolve bond lengths, angles, and crystal packing.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with tetrazole derivatives like this compound?

- Methodological Answer : Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability. Specific activities include:

- Enzyme inhibition : Carbamylation of catalytic residues (e.g., Ser129 in human monoacylglycerol lipase) via covalent bonding.

- Antimicrobial/anti-inflammatory potential : Structural analogs with biphenyl groups show enhanced binding to bacterial targets. Activity is assessed via enzyme kinetics (IC₅₀) and microbial growth assays .

Advanced Research Questions

Q. How does regioselectivity impact the alkylation of 5-substituted tetrazoles, and what strategies optimize N1 vs. N2 selectivity?

- Methodological Answer : Regioselectivity is influenced by steric/electronic effects and catalyst choice. For example, Ru-based catalysts favor N1-alkylation due to π-backbonding interactions with the tetrazole ring. Solvent polarity (e.g., acetonitrile vs. THF) and temperature further modulate selectivity. Computational modeling (DFT) predicts transition states to guide synthetic design .

Q. What structural insights can be gained from hydrogen bonding and graph set analysis in crystallographic studies of this compound?

- Methodological Answer : Hydrogen bonding patterns (e.g., C–H···N or N–H···Br interactions) are analyzed using graph set notation (e.g., R₂²(8) motifs). SHELXL refines H-bond distances and angles, while Etter’s rules predict packing motifs. Such analysis reveals supramolecular architectures (e.g., dimers or chains) impacting solubility and stability .

Q. How does this compound interact with enzymatic active sites, and what covalent modification mechanisms are observed?

- Methodological Answer : Mechanistic studies (e.g., mass spectrometry and X-ray crystallography) identify covalent adducts. For instance, the tetrazole ring reacts with Ser residues in hydrolases, forming stable carbamates. Kinetic assays (e.g., pre-steady-state inhibition) and mutagenesis (e.g., Ser129Ala mutants) validate target engagement .

Q. What challenges arise in scaling up synthesis, and how can solubility/purification be optimized?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO) for cycloaddition or ethanol for Schlenk techniques.

- Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves regioisomers. Recrystallization in water-ethanol mixtures improves purity.

- Scale-up risks : Exothermic azide reactions require controlled temperature and inert atmospheres .

Q. Can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations assess binding to targets like hMGL or COX-2. QSAR models correlate substituent effects (e.g., bromo vs. methyl groups) with IC₅₀. Charge distribution maps (Mulliken analysis) guide rational design of analogs with improved affinity .

Eigenschaften

IUPAC Name |

5-(4-bromo-3-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFFBPGGMFGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277807 | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-34-2 | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.